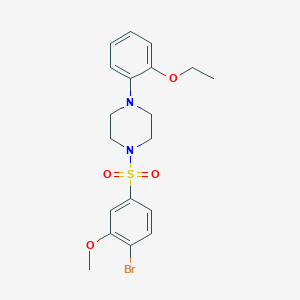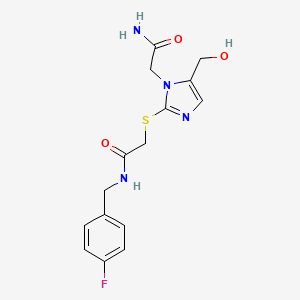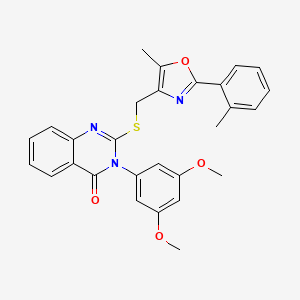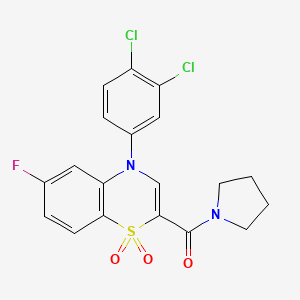![molecular formula C11H21NO2 B2353903 4-[(ピペリジン-1-イル)メチル]オキサン-4-オール CAS No. 84207-13-6](/img/structure/B2353903.png)
4-[(ピペリジン-1-イル)メチル]オキサン-4-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Piperidin-1-yl)methyl]oxan-4-ol is a chemical compound with the molecular formula C11H21NO2 and a molecular weight of 199.29 g/mol It is characterized by the presence of a piperidine ring attached to a tetrahydropyran ring, with a hydroxyl group at the fourth position
科学的研究の応用
4-[(Piperidin-1-yl)methyl]oxan-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
作用機序
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It’s worth noting that piperidine derivatives have been evaluated for potential treatment of hiv, with a focus on their antagonistic activities on the ccr5 receptor . The CCR5 receptor is an essential coreceptor in the process of HIV-1 entry .
Biochemical Pathways
Piperidine derivatives have been associated with various biological activities, suggesting their involvement in a wide range of biochemical pathways .
Result of Action
Piperidine derivatives have shown a wide variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
生化学分析
Biochemical Properties
4-[(Piperidin-1-yl)methyl]oxan-4-ol interacts with the CCR5 receptor, a member of the seven transmembrane G-protein coupled receptor family . This receptor is essential for the entry of HIV-1 into cells . The compound has been found to exhibit CCR5 antagonistic activities .
Cellular Effects
The interaction of 4-[(Piperidin-1-yl)methyl]oxan-4-ol with the CCR5 receptor can influence cell function by preventing the entry of HIV-1 into cells . This can impact cell signaling pathways and cellular metabolism, particularly in cells that are susceptible to HIV-1 infection .
Molecular Mechanism
4-[(Piperidin-1-yl)methyl]oxan-4-ol exerts its effects at the molecular level by binding to the CCR5 receptor . This binding interaction can inhibit the entry of HIV-1 into cells
Temporal Effects in Laboratory Settings
The effects of 4-[(Piperidin-1-yl)methyl]oxan-4-ol over time in laboratory settings have not been extensively studied. The compound has been synthesized in excellent yields and characterized by various analytical techniques .
準備方法
The synthesis of 4-[(Piperidin-1-yl)methyl]oxan-4-ol typically involves the reaction of piperidine with an appropriate oxan-4-ol derivative under controlled conditions. One common method involves the nucleophilic substitution reaction where piperidine acts as a nucleophile, attacking the electrophilic carbon of the oxan-4-ol derivative . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.
Industrial production methods for this compound may involve more advanced techniques, such as continuous flow synthesis, to ensure high yield and purity. These methods often incorporate automated systems to precisely control reaction parameters, such as temperature, pressure, and reactant concentrations.
化学反応の分析
4-[(Piperidin-1-yl)methyl]oxan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols.
Substitution: The piperidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
類似化合物との比較
4-[(Piperidin-1-yl)methyl]oxan-4-ol can be compared with other similar compounds, such as:
4-[(Morpholin-4-yl)methyl]oxan-4-ol: This compound has a morpholine ring instead of a piperidine ring, which may result in different chemical and biological properties.
4-[(Pyrrolidin-1-yl)methyl]oxan-4-ol: This compound features a pyrrolidine ring, which can also affect its reactivity and applications.
The uniqueness of 4-[(Piperidin-1-yl)methyl]oxan-4-ol lies in its specific structure, which combines the properties of both the piperidine and oxan-4-ol moieties, making it a versatile compound for various applications .
特性
IUPAC Name |
4-(piperidin-1-ylmethyl)oxan-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c13-11(4-8-14-9-5-11)10-12-6-2-1-3-7-12/h13H,1-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTIVXLYLXNYJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2(CCOCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-isopentyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2353823.png)

![4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B2353826.png)


![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzenesulfonamide](/img/structure/B2353834.png)


![3-Methyl-5-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2353839.png)
![2-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrol-1-yl]ethanamine;hydrochloride](/img/structure/B2353840.png)



